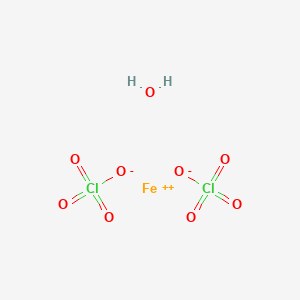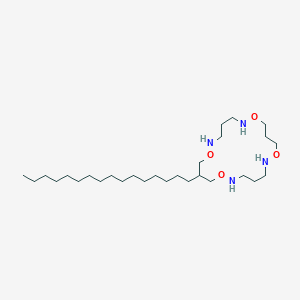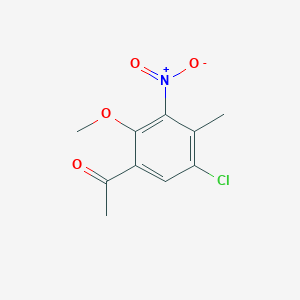
5-Fluoro-2,4,6-trimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,4,6-trimethoxypyrimidine (5-F-TMP) is an organic compound belonging to the group of pyrimidines. It is a colorless solid that is soluble in water and alcohols. 5-F-TMP has a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis, as a biochemical probe, and as a drug candidate. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
5-Fluoro-2,4,6-trimethoxypyrimidine has a wide range of applications in the field of scientific research. It has been used as a reagent in organic synthesis, as a biochemical probe, and as a drug candidate. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. It has also been used to study the pharmacokinetics and pharmacodynamics of other drugs.
Mechanism of Action
5-Fluoro-2,4,6-trimethoxypyrimidine has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the metabolism of folic acid, which is essential for cell growth and division. By inhibiting DHFR, 5-Fluoro-2,4,6-trimethoxypyrimidine has been found to induce apoptosis in cancer cells and inhibit cell proliferation.
Biochemical and Physiological Effects
5-Fluoro-2,4,6-trimethoxypyrimidine has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been found to inhibit the production of proinflammatory cytokines such as TNF-α and IL-6. In addition, it has been found to reduce the production of nitric oxide, which is a potent proinflammatory molecule.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Fluoro-2,4,6-trimethoxypyrimidine in lab experiments is its low toxicity. It has been found to be non-toxic in a number of studies. However, it is important to note that 5-Fluoro-2,4,6-trimethoxypyrimidine is not completely non-toxic and should be used with caution. In addition, it is important to note that 5-Fluoro-2,4,6-trimethoxypyrimidine is not a very stable compound and can decompose in the presence of light and heat.
Future Directions
There are a number of potential future directions for research involving 5-Fluoro-2,4,6-trimethoxypyrimidine. These include further studies into its potential as a drug candidate, its mechanism of action, and its biochemical and physiological effects. In addition, further research could be done into its potential use in the treatment of other diseases and its potential interactions with other drugs. Finally, further research could be done into the synthesis of 5-Fluoro-2,4,6-trimethoxypyrimidine and its stability in different conditions.
Synthesis Methods
5-Fluoro-2,4,6-trimethoxypyrimidine can be synthesized through a number of methods. One method involves the reaction of 5-chloro-2,4,6-trimethoxypyrimidine with aqueous hydrofluoric acid. This reaction yields 5-Fluoro-2,4,6-trimethoxypyrimidine in a yield of 75%. Another method involves the reaction of 5-chloro-2,4,6-trimethoxypyrimidine with sodium fluoride in an aqueous solution. This reaction yields 5-Fluoro-2,4,6-trimethoxypyrimidine in a yield of 90%.
properties
IUPAC Name |
5-fluoro-2,4,6-trimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O3/c1-11-5-4(8)6(12-2)10-7(9-5)13-3/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKGZGJNOOEACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20775783 |
Source


|
| Record name | 5-Fluoro-2,4,6-trimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,4,6-trimethoxypyrimidine | |
CAS RN |
17573-90-9 |
Source


|
| Record name | 5-Fluoro-2,4,6-trimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)
![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)
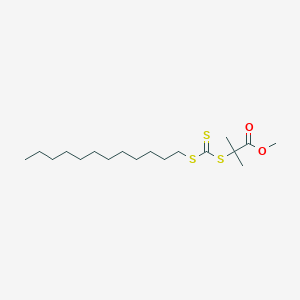
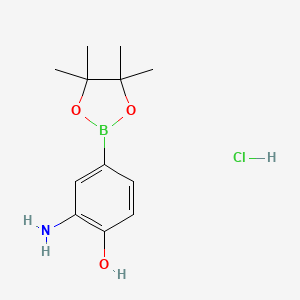

![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)
